2-(Trluoromethyl)benzylsulfonamide chemical structure
2-(Trluoromethyl)benzylsulfonamide chemical structure
An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonamide: Structure, Synthesis, and Application
Executive Summary: This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)benzenesulfonamide, a key building block in modern medicinal and agricultural chemistry. We delve into its core molecular structure, physicochemical properties, and a detailed, mechanistically-grounded synthesis protocol. Furthermore, this document outlines the expected spectroscopic signatures for structural confirmation and explores the profound impact of its constituent functional groups—the sulfonamide and the trifluoromethyl moiety—on the pharmacokinetics and pharmacodynamics of derivative compounds. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction
2-(Trifluoromethyl)benzenesulfonamide (CAS No. 1869-24-5) is an aromatic organofluorine compound that has garnered significant interest as a synthetic intermediate.[1][2] Its structure is characterized by the juxtaposition of two highly influential functional groups on a benzene scaffold: a sulfonamide and a trifluoromethyl (-CF3) group. The sulfonamide moiety is a cornerstone of numerous therapeutic agents, known for its ability to form strong hydrogen bonds and act as a rigid structural linker.[3][4] The trifluoromethyl group is a powerful modulator of physicochemical properties in drug design, often employed to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[5][6] The strategic placement of the -CF3 group at the ortho-position relative to the sulfonamide creates a unique steric and electronic environment, making it a valuable synthon for creating novel bioactive molecules in pharmaceutical and agrochemical development.[7]
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecule consists of a benzene ring substituted at the 1- and 2-positions. The sulfonamide group (-SO₂NH₂) is directly attached to the ring at position 1, while the trifluoromethyl group (-CF₃), a potent electron-withdrawing group, is at position 2.[8] This ortho-substitution pattern influences the molecule's conformation and reactivity.
Caption: 2D Structure of 2-(Trifluoromethyl)benzenesulfonamide.
Key Physicochemical Properties
The combination of the polar sulfonamide and the lipophilic trifluoromethyl group results in a compound with balanced properties, making it soluble in many polar organic solvents.[2] Its high melting point is indicative of a stable crystalline lattice structure, typical for sulfonamides.[9]
| Property | Value | Source(s) |
| CAS Number | 1869-24-5 | [1][7][10][11] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][7][11] |
| Molecular Weight | 225.19 g/mol | [1][7][10][11] |
| Appearance | White to off-white crystalline powder | [2][7] |
| Melting Point | 180-193 °C (range from different sources) | [7][10] |
| IUPAC Name | 2-(trifluoromethyl)benzenesulfonamide | [1] |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N | [1][2] |
| InChI Key | AFFPZJFLSDVZBV-UHFFFAOYSA-N | [1][2][10] |
Synthesis and Mechanistic Considerations
Primary Synthetic Route
The most direct and classical laboratory approach for preparing sulfonamides is the reaction of a sulfonyl chloride with an appropriate amine.[9] For the synthesis of 2-(Trifluoromethyl)benzenesulfonamide, the key precursors are 2-(trifluoromethyl)benzenesulfonyl chloride and an ammonia source.
Caption: General workflow for the synthesis of 2-(Trifluoromethyl)benzenesulfonamide.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom. This is followed by the departure of the chloride ion, which is an excellent leaving group. The subsequent loss of a proton from the nitrogen atom, typically facilitated by a second equivalent of ammonia acting as a base, yields the neutral sulfonamide product and ammonium chloride as a byproduct.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for sulfonamide synthesis.[9][12]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq). Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 5-10 mL per gram of sulfonyl chloride).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add concentrated aqueous ammonia (NH₄OH, ~2.5 eq) dropwise to the stirred solution over 15-20 minutes. Causality: The slow, cooled addition is crucial to control the exothermicity of the reaction and prevent side reactions. The excess ammonia serves both as the nucleophile and as the base to neutralize the HCl generated in situ, driving the reaction to completion.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). Causality: This step separates the organic product from the aqueous-soluble byproduct, ammonium chloride, and any remaining ammonia.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine (saturated NaCl solution). Causality: Washing removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-(Trifluoromethyl)benzenesulfonamide as a white crystalline solid. Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and consistent with literature values, and by the spectroscopic methods outlined in the next section.
Spectroscopic and Analytical Characterization
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Region (δ 7.5-8.2 ppm): Four protons exhibiting a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. The proton ortho to the sulfonyl group will be the most deshielded. -NH₂ Protons (δ ~5.0-7.0 ppm): A broad singlet for the two sulfonamide protons. The chemical shift can vary with concentration and solvent due to hydrogen bonding.[16] |
| ¹³C NMR | Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected. The carbon attached to the sulfur (C-S) and the carbon attached to the CF₃ group (C-CF₃) will be quaternary. The C-CF₃ signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-275 Hz). The aromatic carbon ortho to the CF₃ group will show a smaller quartet coupling (²JCF ≈ 30-35 Hz).[15] |
| ¹⁹F NMR | -CF₃ Group (δ -60 to -65 ppm): A sharp singlet is expected in the proton-decoupled spectrum. This region is characteristic for trifluoromethyl groups attached to an aromatic ring.[13][17][18] This technique is highly diagnostic for confirming the presence of the -CF₃ moiety. |
| IR Spectroscopy | N-H Stretching (3350-3250 cm⁻¹): Two distinct bands corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds. S=O Stretching (1350-1300 cm⁻¹ and 1170-1150 cm⁻¹): Two strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group. C-F Stretching (1300-1100 cm⁻¹): Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group.[14] |
| Mass Spec (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 225.01). High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₆F₃NO₂S. |
The Role of Constituent Moieties in Drug Design
The Sulfonamide Moiety: A Privileged Scaffold
The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry.[3][19] It is present in a wide array of clinically used drugs, including antibacterials (sulfamethoxazole), diuretics (hydrochlorothiazide), and anti-inflammatory agents (celecoxib).[20] Its utility stems from several key features:
-
Hydrogen Bonding: The N-H protons are excellent hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors, enabling potent interactions with biological targets like enzyme active sites.
-
Structural Rigidity: The tetrahedral geometry around the sulfur atom provides a rigid and predictable orientation for substituents, which is advantageous for designing molecules with high target specificity.[9]
-
Synthetic Accessibility: As demonstrated, sulfonamides are readily synthesized, allowing for the facile creation of diverse chemical libraries for drug screening.[9]
The 2-(Trifluoromethyl)benzyl Moiety: A Bioactive Modulator
The introduction of a trifluoromethyl group onto a phenyl ring is a cornerstone strategy in modern drug discovery.[6][21] Compared to a simple methyl group, the -CF₃ group offers distinct advantages:
-
Metabolic Stability: The strength of the carbon-fluorine bond makes the -CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[5][6]
-
Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a molecule's ability to cross cellular membranes.[5][22]
-
Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby acidic or basic centers and alter the electronic nature of the aromatic ring, influencing drug-receptor interactions.[8][22]
Synergistic Effects and Applications
The combination of these two moieties in 2-(Trifluoromethyl)benzenesulfonamide creates a versatile intermediate for developing new therapeutic agents. It serves as a starting point for synthesizing compounds where the sulfonamide nitrogen can be further functionalized to explore structure-activity relationships. Molecules derived from this scaffold are investigated for a range of activities, including their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics, where the unique properties of both the sulfonamide and trifluoromethyl groups can be synergistically exploited.[7]
Conclusion
2-(Trifluoromethyl)benzenesulfonamide is a synthetically accessible and highly valuable molecular scaffold. Its structure is defined by the powerful combination of a sulfonamide and a trifluoromethyl group, both of which are critical components in the medicinal chemist's toolkit. A thorough understanding of its synthesis, structural properties, and spectroscopic characterization, as detailed in this guide, enables researchers to effectively utilize this compound as a foundational element in the rational design and development of next-generation pharmaceuticals and agrochemicals.
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